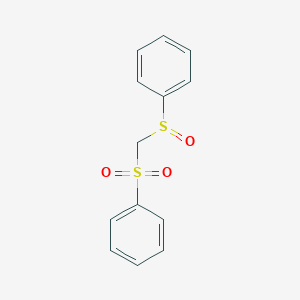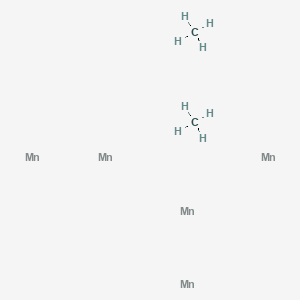
Manganese carbide (Mn5C2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese carbide (Mn5C2), also known as pentamanganese dicarbide, is a compound consisting of manganese and carbon. It is part of the broader family of metal carbides, which are known for their hardness, refractory nature, and resistance to wear, corrosion, and heat. These properties make manganese carbide a valuable material in various industrial applications, particularly in the manufacturing of tools and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese carbide can be synthesized through several methods. One common approach involves the direct carburization of manganese oxide sources using methane. This process is governed by a diffusion-controlled reaction, where methane directly carburizes the manganese oxide without cracking . Another method involves the use of solid-state galvanic cells with calcium fluoride as the solid electrolyte, which allows for precise control over the formation of manganese carbides .
Industrial Production Methods: In industrial settings, manganese carbide is typically produced by heating a mixture of manganese powder and carbon sources, such as graphite, at high temperatures under a controlled atmosphere. This process ensures the formation of manganese carbide with high purity and desired properties .
Chemical Reactions Analysis
Types of Reactions: Manganese carbide undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. For instance, it can be hydrolyzed with water at different temperatures, leading to the formation of hydrogen and hydrocarbons .
Common Reagents and Conditions:
Oxidation: Manganese carbide can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of manganese oxides.
Reduction: It can be reduced using hydrogen or other reducing agents to form manganese metal.
Hydrolysis: When reacted with water, manganese carbide produces hydrogen and a mixture of hydrocarbons.
Major Products: The major products formed from these reactions include manganese oxides, manganese metal, hydrogen, and various hydrocarbons .
Scientific Research Applications
Manganese carbide has several applications in scientific research, particularly in the fields of chemistry, materials science, and electrochemistry. It is used in the synthesis of nanocomposites for supercapacitors, where it provides strong interfacial bonding and enhances the stability of the electrode materials . Additionally, manganese carbide is studied for its potential use in catalysis and energy storage due to its unique electrochemical properties .
Mechanism of Action
The mechanism by which manganese carbide exerts its effects is primarily related to its metallic nature and the formation of strong bonds with other materials. For example, in supercapacitors, manganese carbide forms strong interfacial bonds with carbon nanotubes, enhancing the stability and performance of the electrode materials . The metallic nature of manganese carbide also facilitates the adsorption of active hydrogen, which plays a crucial role in its hydrolysis reactions .
Comparison with Similar Compounds
- Manganese Aluminum Carbide (Mn3AlC2)
- Manganese Aluminum Carbide (Mn2AlC)
- Manganese Carbide (Mn3C)
- Manganese Carbide (Mn23C6)
Comparison: Manganese carbide (Mn5C2) is unique due to its specific stoichiometry and the resulting properties. Compared to other manganese carbides, such as Mn3C and Mn23C6, Mn5C2 has distinct electrochemical properties that make it particularly suitable for applications in energy storage and catalysis . Additionally, its ability to form strong interfacial bonds with other materials, such as carbon nanotubes, sets it apart from other similar compounds .
Properties
CAS No. |
12071-17-9 |
|---|---|
Molecular Formula |
C2H8Mn5 |
Molecular Weight |
306.78 g/mol |
IUPAC Name |
manganese;methane |
InChI |
InChI=1S/2CH4.5Mn/h2*1H4;;;;; |
InChI Key |
FCWVWCUHRVQDLW-UHFFFAOYSA-N |
Canonical SMILES |
C.C.[Mn].[Mn].[Mn].[Mn].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



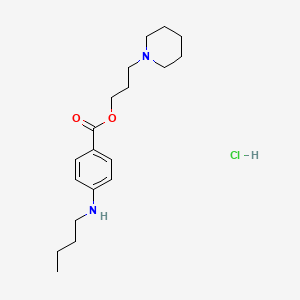
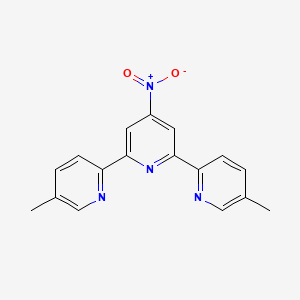
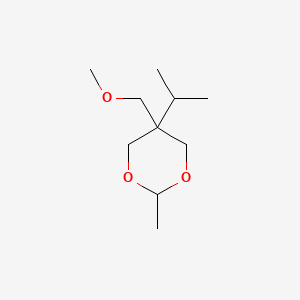
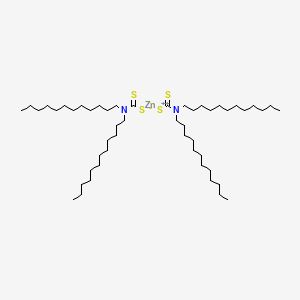



![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)
